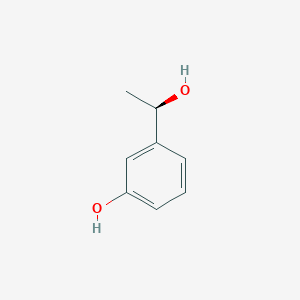
(R)-3-(1-Hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-3-(1-Hydroxyethyl)phenol” is a biochemical compound that has been shown to have a redox potential . It is a dehydrogenase, which catalyzes the oxidation of 4-hydroxyphenylacetaldehyde to acetaldehyde . This enzyme belongs to the class of hydroxylases, which catalyze the conversion of an alcohol and an acceptor to an organic acid and water .
Synthesis Analysis
The synthesis of “®-3-(1-Hydroxyethyl)phenol” can be achieved by reacting phenol with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The S form is more active than the R form in catalyzing reactions with acetaldehyde as substrate .Molecular Structure Analysis
The molecular formula of “®-3-(1-Hydroxyethyl)phenol” is C8H10O2, and its molecular weight is 138.17 . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis
“®-3-(1-Hydroxyethyl)phenol” is a dehydrogenase, which catalyzes the oxidation of 4-hydroxyphenylacetaldehyde to acetaldehyde . This enzyme belongs to the class of hydroxylases, which catalyze the conversion of an alcohol and an acceptor to an organic acid and water .Physical And Chemical Properties Analysis
“®-3-(1-Hydroxyethyl)phenol” is a solid at 20 degrees Celsius . It has a molecular weight of 138.17 . It appears as a white to light yellow to light orange powder to crystal .科学的研究の応用
Enantioselective Synthesis
(R)-3-(1-Hydroxyethyl)phenol is a compound of interest in the field of enantioselective synthesis. Braia et al. (2018) describe methods employing immobilized lipase as a biocatalyst to prepare both enantiomers of 3-(1-hydroxyethyl)phenol. This work highlights the compound's significance in the synthesis of drugs, showcasing its versatility and importance in pharmaceutical applications (Braia, Merabet-Khelassi, & Aribi‐Zouioueche, 2018).
Photocatalytic Benzene Hydroxylation
Wang et al. (2015) explored the use of Fe-based metal–organic frameworks for the photocatalytic hydroxylation of benzene to phenol under visible light, using hydrogen peroxide as an oxidant. This research sheds light on the potential of this compound in industrial chemical processes, particularly in the efficient and environmentally friendly production of phenol (Wang, Wang, & Li, 2015).
Source of Chiral Hydroxyalkanoic Acids
Ren et al. (2005) discussed the production of chiral hydroxyalkanoic acid monomers from polyhydroxyalkanoates (PHA), where all monomeric units are in R-configuration, highlighting the role of compounds like this compound in biopolymer research and its potential applications in fine chemicals, pharmaceuticals, and medical industries (Ren et al., 2005).
Catalysis and Polymerization
Goto et al. (2010) identified simple phenols and hydrocarbons as efficient organic catalysts for living radical polymerization, hinting at the potential of this compound in the field of polymer science. Their findings suggest the use of such compounds in environmentally safe and economically feasible polymer production (Goto, Hirai, Nagasawa, Tsujii, Fukuda, & Kaji, 2010).
Chemical Kinetics and Catalysis
Liu et al. (2006) studied the chemical kinetics of phenol hydroxylation, which is relevant to understanding the behavior of similar compounds like this compound in catalytic processes. Their research provides insights into the reaction mechanisms and kinetics that could be applicable to the study and application of this compound in industrial chemistry (Liu, Lu, Guo, Guo, & Wang, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[(1R)-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJRWHSKVYUZHQ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

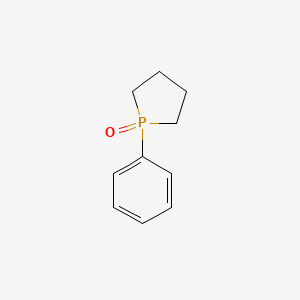
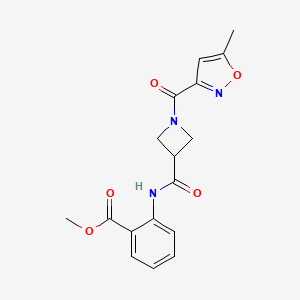
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)
![3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2961868.png)


![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)
![5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2961875.png)
![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)
![8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)
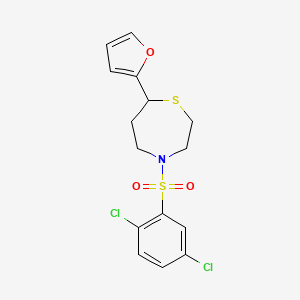
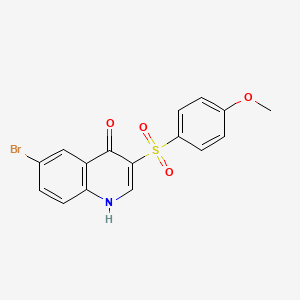
![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)
